

The Chemistry of (Methoxyethynyl)benzene: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (Methoxyethynyl)benzene

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(Methoxyethynyl)benzene, also known as ethynyl phenyl ether or phenoxyacetylene, is an aromatic alkyne that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-rich alkyne moiety, make it a highly reactive and selective reagent. This guide provides an in-depth overview of the synthesis, reactivity, and applications of **(methoxyethynyl)benzene**, with a focus on its utility in drug discovery and materials science.

Core Properties and Data

(Methoxyethynyl)benzene is a solid at room temperature with a distinct aromatic odor. The key physical and spectral properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₈ O	
Molecular Weight	132.16 g/mol	
Melting Point	28-29 °C	[1]
Boiling Point	87-91 °C at 11 mmHg	[1]
Density	1.019 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.563	[1]

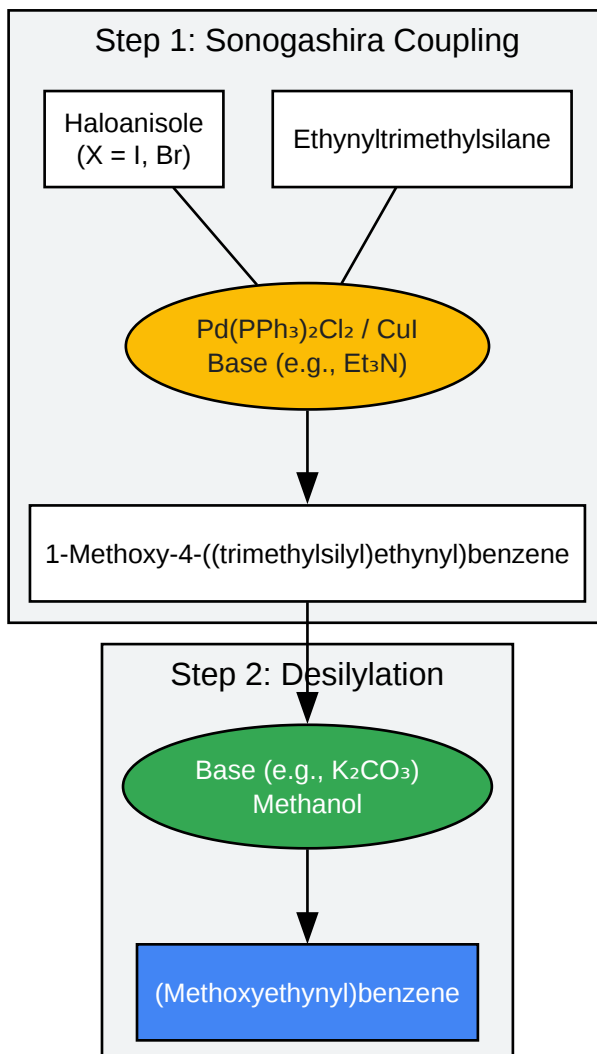
Spectral Data:

- ¹H NMR: Spectral data for 1-ethynyl-4-methoxybenzene is available, showing characteristic peaks for the aromatic protons, the methoxy group, and the acetylenic proton.[2]
- ¹³C NMR: The ¹³C NMR spectrum for 1-ethynyl-4-methoxybenzene has been reported.[2]
- IR Spectroscopy: The infrared spectrum of 4-ethynylanisole has been documented.[3]
- Mass Spectrometry: Mass spectral data for related isomers such as (1-methoxyethynyl)benzene is available for comparison.[4]

Synthesis of (Methoxyethynyl)benzene

The most common and efficient method for the synthesis of **(methoxyethynyl)benzene** and its derivatives is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a haloanisole (e.g., 4-iodoanisole or 4-bromoanisole) with a terminal alkyne, often with a protecting group like trimethylsilyl (TMS), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. A subsequent deprotection step yields the desired **(methoxyethynyl)benzene**.

General Synthesis of (Methoxyethynyl)benzene via Sonogashira Coupling



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General synthetic scheme for **(Methoxyethynyl)benzene**.

Detailed Experimental Protocol: Two-Step Synthesis of 4-Ethynylanisole

This protocol outlines a common laboratory-scale synthesis of 4-ethynylanisole, a synonym for 4-methoxyethynylbenzene, via a Sonogashira coupling followed by desilylation.^{[5][6]}

Step 1: Sonogashira Coupling of 4-Iodoanisole with Ethynyltrimethylsilane

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- **Solvent and Reagents:** Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
- **Addition of Alkyne:** Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred reaction mixture.
- **Reaction Conditions:** Heat the mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
- **Purification:** Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-methoxy-4-((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel.

Step 2: Desilylation

- **Reaction Setup:** Dissolve the purified 1-methoxy-4-((trimethylsilyl)ethynyl)benzene in methanol in a round-bottom flask.
- **Base Addition:** Add potassium carbonate (2.0 eq) to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is fully converted.
- **Work-up:** Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
- **Purification:** Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 4-ethynylanisole can

be further purified by distillation or column chromatography to yield a white solid.

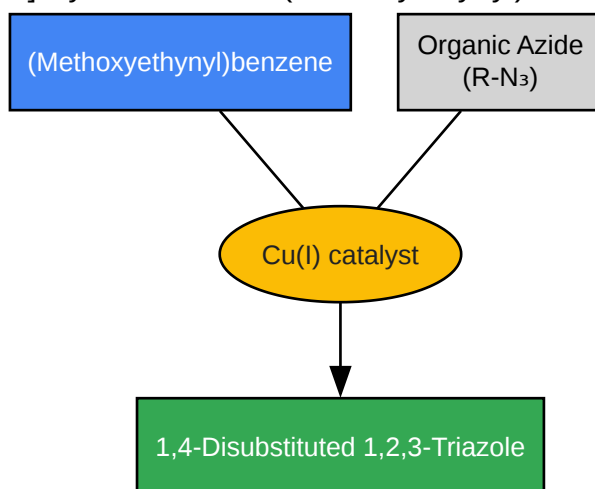
Key Reactions and Reactivity

The reactivity of **(methoxyethynyl)benzene** is dominated by its electron-rich alkyne functionality, making it an excellent substrate for various cycloaddition and cross-coupling reactions.

[3+2] Cycloaddition Reactions (Click Chemistry)

(Methoxyethynyl)benzene is a prominent reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

[3+2] Cycloaddition of (Methoxyethynyl)benzene



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Copper-catalyzed azide-alkyne cycloaddition.

A ruthenium-catalyzed version of this reaction can also be employed, which often leads to the formation of the 1,5-disubstituted triazole isomer.

Detailed Experimental Protocol: Ruthenium-Catalyzed Cycloaddition of Benzyl Azide and Phenylacetylene

(Representative Protocol)

This protocol, adapted from a procedure for phenylacetylene, is representative for the cycloaddition of **(methoxyethynyl)benzene**.^[7]

- **Reaction Setup:** In a three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, place benzyl azide (1.0 eq).
- **Solvent and Reagents:** Add 1,2-dichloroethane (DCE) as the solvent, followed by **(methoxyethynyl)benzene** (1.05 eq). Place the stirred solution in a preheated oil bath at 45 °C.
- **Catalyst Addition:** After five minutes, add a solution of chloro(1,5-cyclooctadiene) (pentamethylcyclopentadiene)ruthenium(II) (1 mol %) in DCE to the reaction vessel via syringe.
- **Reaction Monitoring:** The reaction progress can be monitored by ¹H NMR by observing the disappearance of the benzylic protons of benzyl azide and the appearance of the benzylic protons of the triazole product.^[7]
- **Work-up:** After completion (typically within 30 minutes), cool the solution to room temperature and add silica gel.
- **Purification:** Remove the solvent by rotary evaporation. The resulting powder is placed in a column and flushed with ethyl acetate. The collected solution is concentrated, and the solid residue is triturated with hexanes, filtered, and dried in vacuo to afford the 1,5-disubstituted 1,2,3-triazole. A yield of 90-92% has been reported for the reaction with phenylacetylene.^[7]

Quantitative Data for a Representative CuAAC Reaction:

A study on the copper-catalyzed azide-alkyne cycloaddition of benzyl azide and phenylacetylene in the green solvent Cyrene™ reported an isolated yield of 88% for the 1,4-disubstituted triazole product.^{[8][9]}

Reactants	Catalyst	Solvent	Yield	Reference
Benzyl azide, Phenylacetylene	CuI	Cyrene™	88%	[8][9]

[4+2] Cycloaddition Reactions (Diels-Alder)

(Methoxyethynyl)benzene can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form substituted aromatic and heterocyclic systems. Its use has been reported in the synthesis of photoluminescent 1,2-dihydrophosphinines.[4][10]

Applications in Drug Development and Materials Science

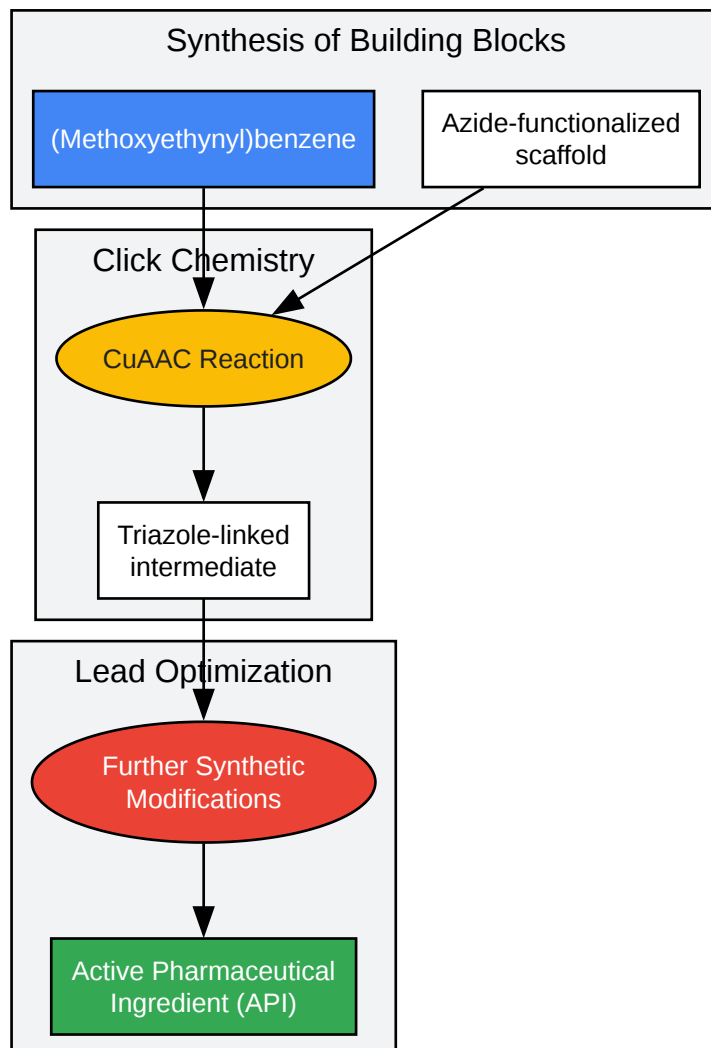
The versatility of **(methoxyethynyl)benzene** makes it a valuable tool for researchers in both pharmaceutical and materials science.

Drug Discovery

The primary application of **(methoxyethynyl)benzene** in drug discovery lies in its use as a key building block for the synthesis of 1,2,3-triazole-containing compounds via click chemistry. The triazole moiety is a well-known pharmacophore present in numerous approved drugs and clinical candidates due to its favorable properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment.

A notable example is in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. While multiple synthetic routes to Anastrozole exist, intermediates bearing a triazole ring are key, and the click chemistry approach using precursors derived from compounds like **(methoxyethynyl)benzene** represents a modern and efficient strategy.[11][12][13][14]

Workflow: (Methoxyethynyl)benzene in Drug Discovery



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Application of **(Methoxyethynyl)benzene** in API synthesis.

Materials Science

The rigid, linear structure of the ethynyl group in **(methoxyethynyl)benzene** makes it an attractive monomer for the synthesis of conjugated polymers. Polyacetylenes and their derivatives are known for their interesting electronic and optical properties, with potential applications in organic electronics, sensors, and nonlinear optics. The methoxy group can further modulate the polymer's properties, such as solubility and electronic bandgap. The

polymerization of substituted acetylenes, including phenylacetylenes, is often achieved using transition metal catalysts, such as those based on rhodium.[15][16][17]

Conclusion

(Methoxyethynyl)benzene is a powerful and versatile chemical entity with significant potential in both academic and industrial research. Its straightforward synthesis via Sonogashira coupling and its predictable reactivity in cycloaddition reactions make it an ideal building block for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of **(methoxyethynyl)benzene** opens up a wide range of possibilities for the design and synthesis of novel bioactive molecules and advanced functional materials.

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